2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide
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Overview
Description
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features methoxy groups at positions 6 and 7, a furan ring, and an acetamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives and palladium catalysts.
Formation of the Acetamide Group: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the methoxy groups or the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone derivatives in various chemical reactions.
Biology
In biological research, 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized materials.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Furan-Containing Compounds: Molecules that feature a furan ring but differ in other structural aspects.
Methoxy-Substituted Compounds: Compounds with methoxy groups at various positions on aromatic rings.
Uniqueness
What sets 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide apart is its specific combination of structural features. The presence of both the quinazolinone core and the furan ring, along with the methoxy and acetamide groups, contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O5 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(furan-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H19N3O5/c1-24-15-8-13-14(9-16(15)25-2)20-11-21(18(13)23)10-17(22)19-6-5-12-4-3-7-26-12/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,19,22) |
InChI Key |
NQCHRALRDNDRGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CC=CO3)OC |
Origin of Product |
United States |
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